molecular formula C18H22N4O2 B14587217 4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid CAS No. 61212-63-3

4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid

Cat. No.: B14587217
CAS No.: 61212-63-3
M. Wt: 326.4 g/mol
InChI Key: YJOYDKAYLDAFLW-UHFFFAOYSA-N
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Description

4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 4-[(2-Aminoethyl)(ethyl)amino]-2-methylaniline, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with benzoic acid under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidation can yield products such as nitro compounds or carboxylic acids.

    Reduction: Reduction typically produces aromatic amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which may interact with biological molecules such as proteins and nucleic acids. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{4-[(2-Aminoethyl)(methyl)amino]-2-methylphenyl}diazenyl]benzoic acid
  • 4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-3-methylphenyl}diazenyl]benzoic acid
  • 4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-chlorophenyl}diazenyl]benzoic acid

Uniqueness

4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

61212-63-3

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

4-[[4-[2-aminoethyl(ethyl)amino]-2-methylphenyl]diazenyl]benzoic acid

InChI

InChI=1S/C18H22N4O2/c1-3-22(11-10-19)16-8-9-17(13(2)12-16)21-20-15-6-4-14(5-7-15)18(23)24/h4-9,12H,3,10-11,19H2,1-2H3,(H,23,24)

InChI Key

YJOYDKAYLDAFLW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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